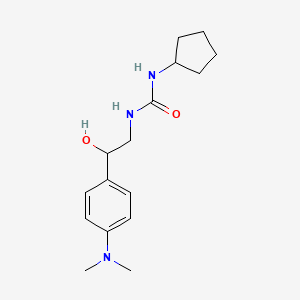

1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-19(2)14-9-7-12(8-10-14)15(20)11-17-16(21)18-13-5-3-4-6-13/h7-10,13,15,20H,3-6,11H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXYVKSNLVMFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.

Cyclopentylation: The hydroxyethyl intermediate is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentyl group.

Urea Formation: Finally, the resulting compound is treated with a urea derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the urea moiety can produce an amine.

Scientific Research Applications

1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting or activating their function. The hydroxyethyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-Cyclopentyl-3-(3,4-dichlorophenyl)urea: This compound has a similar structure but with dichloro substituents instead of the dimethylamino group.

1-Cyclopentyl-3-(4-isopropylphenyl)urea: This compound features an isopropyl group instead of the dimethylamino group.

Uniqueness

1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such functional groups are required.

Biological Activity

1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in pharmacology. This article reviews its interactions with biological systems, focusing on its receptor binding, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Cyclopentyl group

- Dimethylamino-substituted phenyl moiety

- Hydroxyethyl urea functional group

Its molecular formula is C_{16}H_{22}N_{2}O_{2}, with a molecular weight of approximately 281.356 g/mol. The presence of the dimethylamino group significantly influences both its chemical reactivity and biological activity.

Biological Activity Overview

Preliminary research indicates that this compound exhibits significant biological activity through its interaction with various receptors, particularly within the serotonergic system.

Receptor Interactions

- Serotonergic Receptors : Studies suggest that the compound may interact with:

- 5-HT2A receptors : Implicated in mood regulation and anxiety.

- 5-HTR3A/3B receptors : Associated with anxiety and nausea.

These interactions hint at potential anxiolytic properties , making it a candidate for further pharmacological exploration .

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound has a favorable binding affinity to serotonergic receptors. This suggests mechanisms through which it may exert its effects on mood and anxiety disorders .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

-

Study on Structural Analogues : Similar compounds were analyzed for their biological activity, revealing that modifications to the phenyl moiety can significantly alter receptor affinity and efficacy. For instance:

Compound Name Structural Features 1-Cyclopentyl-3-(3,4-dichlorophenyl)urea Contains dichlorophenyl substituents 1-Cyclopentyl-3-(4-isopropylphenyl)urea Features an isopropyl group instead of dimethylamino 1-Cyclopentyl-3-(4-methoxyphenyl)urea Includes a methoxy substituent

The unique combination of functional groups in this compound enhances its potential for targeted therapeutic applications in medicinal chemistry .

Pharmacological Applications

The anxiolytic properties suggested by receptor interactions position this compound as a potential therapeutic agent for anxiety disorders. Further experimental studies are necessary to elucidate these interactions comprehensively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling cyclopentyl isocyanate with the corresponding amino alcohol intermediate. Key steps include:

- Intermediate preparation : Synthesize 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine via reductive amination of 4-(dimethylamino)benzaldehyde followed by hydroxylation.

- Coupling : React the intermediate with cyclopentyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) .

- Optimization : Use catalysts like DMAP to enhance coupling efficiency, and monitor purity via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this urea derivative?

- Methodological Answer :

- 1H/13C NMR : Identify cyclopentyl protons (δ 1.5–2.0 ppm multiplet) and dimethylamino group signals (δ 2.8–3.1 ppm singlet). The urea carbonyl (C=O) appears at ~160 ppm in 13C NMR.

- IR : Confirm urea C=O stretching at ~1650 cm⁻¹ and hydroxyl (O-H) absorption at ~3400 cm⁻¹.

- HRMS : Verify molecular ion peaks matching the molecular formula (C₁₆H₂₄N₄O₂) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer :

- Anticancer activity : Use MTT assays across cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity .

- Receptor binding : Perform fluorescence polarization assays for kinase or GPCR targets due to the dimethylamino group’s potential interaction with hydrophobic binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Replace the cyclopentyl group with cyclohexyl or aromatic rings to evaluate steric effects on activity .

- Hydroxyl group modification : Introduce ester or ether derivatives to modulate solubility and membrane permeability .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to target proteins .

Q. What strategies resolve contradictions in biological activity data across different assays or cell lines?

- Methodological Answer :

- Assay standardization : Validate results using orthogonal assays (e.g., ATP-based viability assays alongside flow cytometry).

- Cell line profiling : Compare gene expression (via RNA-seq) to identify resistance mechanisms in non-responsive cell lines .

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish assay-specific variability from true biological effects .

Q. How can impurity profiles be characterized during large-scale synthesis, and what analytical methods are recommended?

- Methodological Answer :

- Impurity identification : Use LC-MS/MS to detect byproducts like dehydroxylated or dimerized derivatives .

- Quantification : Develop a validated HPLC method with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- Mitigation : Optimize reaction stoichiometry and inert atmosphere to minimize side reactions .

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability.

- Metabolism modeling : Simulate Phase I/II metabolism via BioTransformer to identify potential toxic metabolites .

Key Considerations for Researchers

- Synthetic reproducibility : Ensure anhydrous conditions and inert gas (N₂/Ar) during coupling steps to prevent hydrolysis .

- Biological relevance : Prioritize assays aligned with the compound’s hypothesized targets (e.g., kinase inhibition for anticancer activity) .

- Data transparency : Report negative results (e.g., lack of activity in specific assays) to guide future SAR efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.